

# CGS 35601 vs. Captopril: A Comparative Guide on Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CGS 35601 |           |
| Cat. No.:            | B1668551  | Get Quote |

A detailed comparison of the ACE inhibitor captopril and the triple vasopeptidase inhibitor **CGS 35601** in the context of cardiac remodeling, supported by experimental data. As direct comparative studies on **CGS 35601** for cardiac remodeling are limited, this guide incorporates data from other vasopeptidase inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in the size, shape, and function of the heart.[1] This guide provides a comparative analysis of two pharmacological agents, Captopril and CGS 35601, and their effects on this critical process. Captopril, a well-established angiotensin-converting enzyme (ACE) inhibitor, has long been a cornerstone in the management of cardiovascular diseases.[2] In contrast, CGS 35601 represents a newer class of drugs known as triple vasopeptidase inhibitors. Due to the limited availability of direct experimental data on CGS 35601's effects on cardiac remodeling, this guide will draw upon data from other vasopeptidase inhibitors, such as omapatrilat and sampatrilat, to infer its potential therapeutic profile.

# Mechanism of Action: A Tale of Two Inhibition Strategies

Captopril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] By blocking ACE, captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key driver of cardiac hypertrophy and fibrosis.[1] This reduction in



angiotensin II leads to vasodilation, reduced aldosterone secretion, and ultimately, a decrease in blood pressure and cardiac workload.[3]

CGS 35601, on the other hand, employs a broader inhibitory strategy. As a triple vasopeptidase inhibitor, it targets not only ACE but also neutral endopeptidase (NEP) and endothelin-converting enzyme-1 (ECE-1). The inhibition of NEP increases the levels of natriuretic peptides, which have vasodilatory and anti-proliferative effects, while ECE-1 inhibition reduces the production of the potent vasoconstrictor endothelin-1.[4][5] This multi-pronged approach is hypothesized to offer enhanced cardiovascular protection compared to ACE inhibition alone.[4]



Click to download full resolution via product page

Fig. 1: Simplified signaling pathways of Captopril and CGS 35601.



### **Effects on Left Ventricular Hypertrophy**

Left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, is a common adaptive response to pressure overload that can become maladaptive.[7][8]

Captopril: Numerous studies have demonstrated the efficacy of captopril in preventing and regressing LVH. In spontaneously hypertensive rats, early and long-term treatment with captopril significantly reduced the left ventricular weight to body weight ratio.[7] Similarly, in a rabbit model of aortic insufficiency, captopril attenuated the increase in left ventricular weight.[9]

CGS 35601 (inferred from vasopeptidase inhibitors): Animal studies with other vasopeptidase inhibitors have shown promising results in reducing LVH. For instance, omapatrilat was shown to reduce cardiac hypertrophy in rats with congestive heart failure.[10] In a study comparing omapatrilat to captopril in cardiomyopathic hamsters, omapatrilat was more effective in preventing adverse changes in left ventricular geometry.[11] Another vasopeptidase inhibitor, sampatrilat, also attenuated the increase in heart weight in rats with chronic heart failure.[12] These findings suggest that CGS 35601, through its multi-target inhibition, may offer at least comparable, if not superior, effects on reducing LVH compared to captopril.



| Agent                                     | Animal Model                                                        | Key Findings on<br>LVH                                         | Citation |
|-------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------|----------|
| Captopril                                 | Spontaneously<br>Hypertensive Rats                                  | Significantly reduced LVW/BW ratio with early-onset treatment. | [7]      |
| Rabbits with Aortic Insufficiency         | Slightly attenuated the increase in left ventricular weight.        | [9]                                                            |          |
| Rats with<br>Renovascular<br>Hypertension | Lowered heart weight.                                               | [13]                                                           | _        |
| Omapatrilat                               | Rats with Congestive<br>Heart Failure                               | Reduced cardiac hypertrophy (heart/body weight ratio).         | [10]     |
| Cardiomyopathic<br>Hamsters               | More effective than captopril in preventing changes in LV geometry. | [11]                                                           |          |
| Sampatrilat                               | Rats with Chronic<br>Heart Failure                                  | Attenuated the increase in heart weight.                       | [12]     |

## **Impact on Cardiac Fibrosis**

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased stiffness of the myocardium and diastolic dysfunction.[14]

Captopril: Captopril has been shown to effectively reduce cardiac fibrosis. In a study on rats with pressure overload cardiac hypertrophy, captopril treatment led to a reduction in interstitial fibrosis.[15] Furthermore, in spontaneously hypertensive rats, captopril markedly reduced myocardial hydroxyproline content, a marker of collagen deposition.[7] The anti-fibrotic effects



of ACE inhibitors are thought to be mediated by the reduction of angiotensin II, which is a potent stimulator of fibroblast proliferation and collagen synthesis.[14]

**CGS 35601** (inferred from vasopeptidase inhibitors): The dual inhibition of ACE and NEP by vasopeptidase inhibitors is expected to provide enhanced anti-fibrotic effects. In rats with chronic heart failure, sampatrilat attenuated the increase in collagen content of the viable left ventricle.[12] In vitro studies with sampatrilat also demonstrated a direct inhibition of collagen synthesis in cardiac fibroblasts.[12] Similarly, omapatrilat treatment in dogs with congestive heart failure reduced the degree of atrial fibrosis.[16] These results suggest that **CGS 35601** could be a potent agent in combating cardiac fibrosis.

| Agent                                         | Animal Model                                        | Key Findings on<br>Fibrosis                  | Citation |
|-----------------------------------------------|-----------------------------------------------------|----------------------------------------------|----------|
| Captopril                                     | Rats with Pressure<br>Overload                      | Reduced interstitial fibrosis.               | [15]     |
| Spontaneously Hypertensive Rats               | Markedly reduced myocardial hydroxyproline content. | [7]                                          |          |
| Omapatrilat                                   | Dogs with Congestive<br>Heart Failure               | Decreased the degree of atrial fibrosis.     | [16]     |
| Rats with Reperfused<br>Myocardial Infarction | Improved collagen remodeling.                       | [17]                                         |          |
| Sampatrilat                                   | Rats with Chronic<br>Heart Failure                  | Attenuated the increase in collagen content. | [12]     |

#### **Influence on Cardiac Function**

The ultimate goal of treating cardiac remodeling is to preserve or improve cardiac function.

Captopril: Captopril has been consistently shown to improve cardiac function in various settings. In patients after myocardial infarction, captopril treatment improved left ventricular remodeling and function, and prevented left ventricular enlargement.[18] The Survival and







Ventricular Enlargement (SAVE) trial demonstrated that long-term captopril therapy attenuated diastolic left ventricular dilatation at 2 years post-infarction.[19] In a rat model of heart failure with preserved ejection fraction, captopril significantly reduced left ventricular end-diastolic pressures and improved relaxation.[20]

CGS 35601 (inferred from vasopeptidase inhibitors): Clinical trials with omapatrilat have provided valuable insights into the potential of vasopeptidase inhibitors to improve cardiac function. The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) showed that omapatrilat reduced the risk of death and hospitalization in patients with chronic heart failure, although it was not superior to enalapril for the primary endpoint.[21] [22][23][24] The IMPRESS trial suggested that omapatrilat could have some advantages over lisinopril in improving clinical outcomes in patients with congestive heart failure.[25] In animal models, sampatrilat attenuated the increase in left ventricular end-diastolic pressure in rats with chronic heart failure.[12]



| Agent                                          | Study<br>Population/Model                                                     | Key Findings on<br>Cardiac Function                            | Citation         |
|------------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------|------------------|
| Captopril                                      | Patients post-<br>Myocardial Infarction                                       | Improved LV remodeling and function, prevented LV enlargement. | [18]             |
| SAVE Trial (Patients post-MI)                  | Attenuated diastolic<br>LV dilatation at 2<br>years.                          | [19]                                                           |                  |
| Rats with HFpEF                                | Reduced LVEDP and improved relaxation.                                        | [20]                                                           |                  |
| Omapatrilat                                    | OVERTURE Trial<br>(Chronic Heart<br>Failure)                                  | Reduced risk of death and hospitalization.                     | [21][22][23][24] |
| IMPRESS Trial<br>(Congestive Heart<br>Failure) | Suggested<br>advantages over<br>lisinopril in improving<br>clinical outcomes. | [25]                                                           |                  |
| Sampatrilat                                    | Rats with Chronic<br>Heart Failure                                            | Attenuated the increase in LVEDP.                              | [12]             |

### **Experimental Protocols**

Pressure Overload-Induced Cardiac Hypertrophy in Rats: This model is commonly used to study the development of LVH and the effects of therapeutic interventions.

- Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHRs).[7][15]
- Induction of Hypertrophy: Aortic constriction is surgically induced to create pressure overload on the left ventricle.[15]
- Drug Administration: Captopril or the test compound is administered orally or via drinking water for a specified period (e.g., 4-8 weeks).[7][26]



- Assessment of Cardiac Remodeling:
  - Echocardiography: To measure left ventricular wall thickness, internal dimensions, and ejection fraction.
  - Hemodynamic Measurements: To assess blood pressure and left ventricular pressure.
  - Histology: Hearts are excised, weighed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess cardiomyocyte size, and Picrosirius Red or Masson's trichrome staining is used to quantify collagen deposition (fibrosis).[15]
  - Biochemical Analysis: Myocardial tissue can be analyzed for hydroxyproline content as a marker of collagen.[7]



Click to download full resolution via product page

**Fig. 2:** Experimental workflow for studying cardiac hypertrophy.



#### Conclusion

Captopril, as a well-established ACE inhibitor, has a proven track record in mitigating cardiac remodeling by reducing left ventricular hypertrophy, limiting cardiac fibrosis, and improving cardiac function. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well understood.

While direct evidence for **CGS 35601**'s effects on cardiac remodeling is scarce, the data from other vasopeptidase inhibitors like omapatrilat and sampatrilat suggest a promising therapeutic potential. The triple inhibition of ACE, NEP, and ECE-1 offers a more comprehensive approach to counteracting the neurohormonal activation that drives cardiac remodeling. The available evidence from related compounds indicates that **CGS 35601** could offer at least comparable, and potentially superior, benefits in reducing cardiac hypertrophy and fibrosis, and improving cardiac function compared to captopril.

However, it is crucial to underscore that these are inferences based on the broader class of vasopeptidase inhibitors. Further preclinical and clinical studies are imperative to directly evaluate the efficacy and safety of **CGS 35601** in the context of cardiac remodeling and to definitively establish its place in the therapeutic armamentarium against heart failure. The potential for a higher incidence of angioedema with vasopeptidase inhibitors, as seen with omapatrilat, also warrants careful consideration in future drug development.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cardiac remodelling and RAS inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Role of Captopril: From Basic to Applied Investigations PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Vasopeptidase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 5. ahajournals.org [ahajournals.org]
- 6. Vasopeptidase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of inhibition in left ventricular hypertrophy by captopril treatment in spontaneously hypertensive rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Captopril prevents NO-deficient hypertension and left ventricular hypertrophy without affecting nitric oxide synthase activity in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of captopril on the development of left ventricular hypertrophy in rabbits with aortic insufficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac and renal effects of omapatrilat, a vasopeptidase inhibitor, in rats with experimental congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasopeptidase inhibition with omapatrilat improves cardiac geometry and survival in cardiomyopathic hamsters more than does ACE inhibition with captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effects of sampatrilat, a novel vasopeptidase inhibitor, on cardiac remodeling and function of rats with chronic heart failure following left coronary artery ligation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Captopril and Losartan on Cardiac Stereology in Rats with Renovascular Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Effect of captopril on the prevention and regression of myocardial cell hypertrophy and interstitial fibrosis in pressure overload cardiac hypertrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of omapatrilat on cardiac nerve sprouting and structural remodeling in experimental congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of vasopeptidase inhibitor omapatrilat and angiotensin receptor blocker candesartan on extracellular matrix, myeloperoxidase, cytokines, and ventricular remodeling during healing after reperfused myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of captopril treatment on left ventricular remodeling and function after anterior myocardial infarction: comparison with digitalis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular death and left ventricular remodeling two years after myocardial infarction: baseline predictors and impact of long-term use of captopril: information from the Survival and Ventricular Enlargement (SAVE) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Captopril Attenuates Cardiovascular and Renal Disease in a Rat Model of Heart Failure With Preserved Ejection Fraction PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of Omapatrilat and Enalapril in Patients With Chronic Heart Failure: The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) | Semantic Scholar [semanticscholar.org]
- 23. ahajournals.org [ahajournals.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Modulation of left ventricular hypertrophy in spontaneously hypertensive rats by acetylcholinesterase and ACE inhibitors: physiological, biochemical, and proteomic studies [frontiersin.org]
- To cite this document: BenchChem. [CGS 35601 vs. Captopril: A Comparative Guide on Cardiac Remodeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668551#cgs-35601-vs-captopril-for-cardiac-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com